(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Overview
Description
“(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” is a synthetic cannabinoid that is structurally similar to THC . It has been detected in human urine, plasma, and autopsy samples .
Synthesis Analysis
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” can be analyzed using various techniques such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
“(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” has been found as adulterants in herbal products . It is a side-chain hydroxyl analogue of JWH-018 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” can be determined using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) .
Scientific Research Applications
Forensic Toxicology and Detection :
- A study identified various compounds, including naphthoylindoles, as adulterants in illegal products obtained via the Internet. These compounds were analyzed using liquid chromatography–mass spectrometry and gas chromatography–mass spectrometry, indicating their importance in forensic toxicology for identifying synthetic cannabinoids in illegal substances (Nakajima et al., 2011).
Chemical Synthesis and Radioligands for PET Imaging :
- Another study focused on synthesizing carbon-11-labeled aminoalkylindole derivatives, including naphthalen-1-yl-(1-pentylindol-3-yl)methanone, for potential use as cannabinoid receptor radioligands in PET imaging of alcohol abuse. This showcases the compound's relevance in developing new diagnostic tools in neuroimaging (Gao et al., 2014).
Development of Selective Solid Phase Extraction Methods :
- Research in 2017 focused on designing selective sorbents for synthetic cannabinoids, including naphthalen-1-yl-(1-pentylindol-3-yl)methanone. This study utilized computationally designed peptides for solid-phase extraction, emphasizing the importance of this compound in developing advanced drug detection methods (Mascini et al., 2017).
Metabolism and Toxicology Studies :
- Investigations into the metabolism and toxicology of synthetic cannabinoids, including naphthalen-1-yl-(1-pentylindol-3-yl)methanone, have been carried out. For example, a study in 2012 aimed to understand the metabolic pathways and potential toxicological properties of these compounds (Chimalakonda et al., 2012).
Analytical Techniques for Drug Testing :
- A 2010 study developed a method for detecting and quantifying naphthalen-1-yl-(1-pentylindol-3-yl)methanone in human serum, highlighting its significance in the field of analytical chemistry and drug testing (Teske et al., 2010).
Pharmacophoric Model Hypothesis for Anticonvulsant Activity :
- Research into semicarbazones based on 1,3,4-oxadiazoles, including compounds with naphthalen-2-yloxy groups, aimed to establish a pharmacophoric model for anticonvulsant activity. This indicates the potential application of related compounds in medicinal chemistry (Rajak et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and dependent on the specific biological activity being exerted.
properties
IUPAC Name |
(2-methyl-1H-indol-3-yl)-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c1-13-19(17-10-4-5-12-18(17)21-13)20(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDPQVHIHSTMFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472432 | |
Record name | (2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
CAS RN |
80749-33-3 | |
Record name | (2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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